
4-Fluoro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Fluoro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C6H7FN2O2 . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains a carboxylic acid group and a fluorine atom .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 158.13 g/mol .Scientific Research Applications
Synthesis and Biological Applications
Pyrazole carboxylic acid derivatives, including 4-Fluoro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, play a crucial role in medicinal chemistry due to their versatile biological activities. These compounds have been synthesized and studied for their potential in various therapeutic areas, such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, antitubercular, and antiviral applications. The synthesis of these derivatives involves heterocyclic compounds, which are significant for developing biologically active compounds in organic chemistry. Such derivatives are pivotal due to their scaffold structures in heterocyclic compounds, demonstrating extensive synthetic applicability and biological activity (Cetin, 2020).
Role in Combinatorial and Medicinal Chemistry
The pyrazole moiety is recognized as a pharmacophore, playing an essential role in many biologically active compounds. It serves as an interesting template for combinatorial as well as medicinal chemistry. Pyrazoles, including derivatives of this compound, are extensively used as synthons in organic synthesis. They exhibit a wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The success of pyrazole COX-2 inhibitors has underscored the importance of these heterocycles in medicinal chemistry, highlighting their potential in drug development (Dar & Shamsuzzaman, 2015).
Environmental and Synthetic Chemistry Applications
Research into fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) has highlighted the significance of fluorinated compounds, including this compound, in various industrial applications. These studies address the environmental releases, persistence, and exposure of biota and humans to fluorinated substances. The exploration of such alternatives is crucial for understanding the safe use of fluorinated chemicals in the environment and their potential impacts on human health and the ecosystem (Wang et al., 2013).
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to a wide range of potential effects .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical pathways, but the specific pathways influenced by this compound are still under investigation .
Pharmacokinetics
The compound’s bioavailability, how it is distributed in the body, how it is metabolized, and how it is excreted, are all factors that would need to be investigated in future studies .
Result of Action
Some pyrazole derivatives have been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, antidiabetic, and antiviral effects .
properties
IUPAC Name |
4-fluoro-1,5-dimethylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-3-4(7)5(6(10)11)8-9(3)2/h1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZISQSQDSSCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

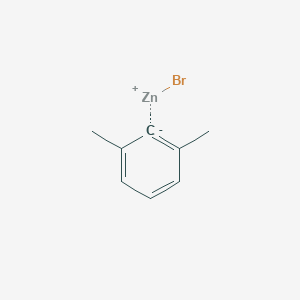
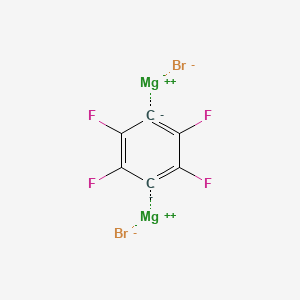
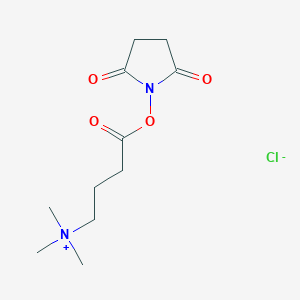
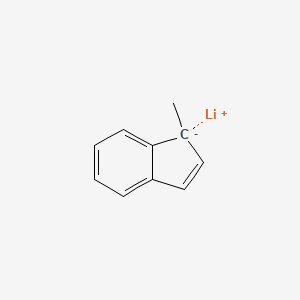

![2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B6306589.png)
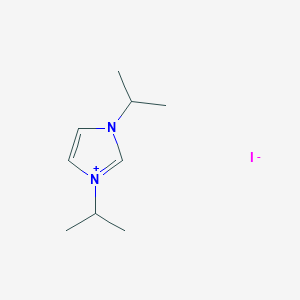
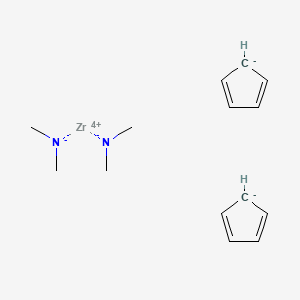

![(3R,3AR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6306642.png)
![t-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B6306649.png)
![t-Butyl N-{2-[4-methoxy-3-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate](/img/structure/B6306660.png)
![t-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate](/img/structure/B6306665.png)
![2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester](/img/structure/B6306668.png)